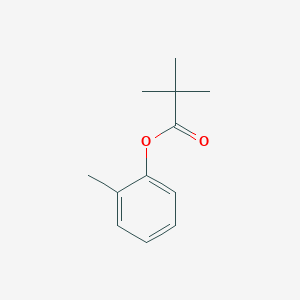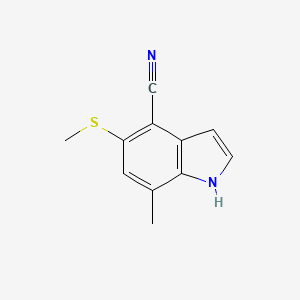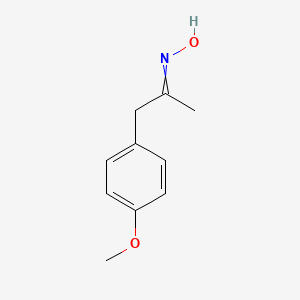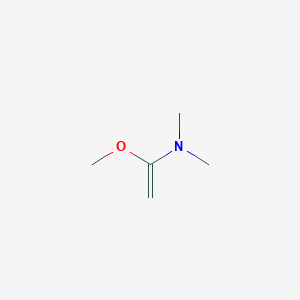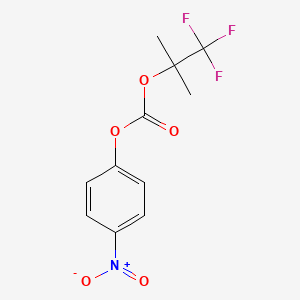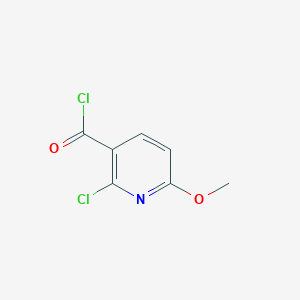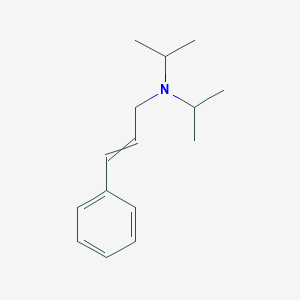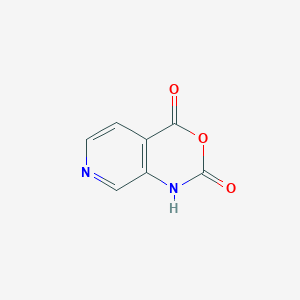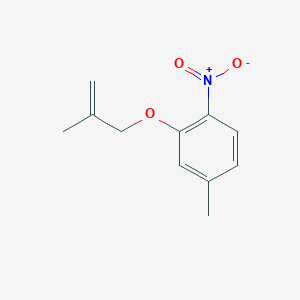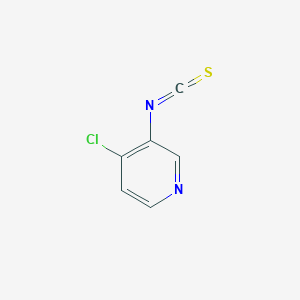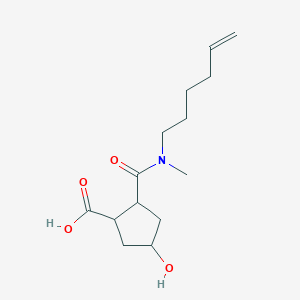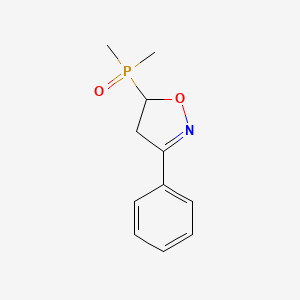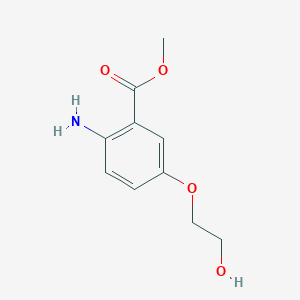![molecular formula C12H17N3O3 B8676168 TERT-BUTYL N-[3-(N-HYDROXYCARBAMIMIDOYL)PHENYL]CARBAMATE](/img/structure/B8676168.png)
TERT-BUTYL N-[3-(N-HYDROXYCARBAMIMIDOYL)PHENYL]CARBAMATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TERT-BUTYL N-[3-(N-HYDROXYCARBAMIMIDOYL)PHENYL]CARBAMATE: is a chemical compound with the molecular formula C12H17N3O3 and a molecular weight of 251.29 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL N-[3-(N-HYDROXYCARBAMIMIDOYL)PHENYL]CARBAMATE typically involves the reaction of tert-butyl carbamate with 3-(N-hydroxycarbamimidoyl)phenyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified using column chromatography to obtain a high-purity compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: TERT-BUTYL N-[3-(N-HYDROXYCARBAMIMIDOYL)PHENYL]CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding oximes or nitroso compounds.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted carbamates or ureas.
Applications De Recherche Scientifique
Chemistry: TERT-BUTYL N-[3-(N-HYDROXYCARBAMIMIDOYL)PHENYL]CARBAMATE is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and pharmaceuticals .
Biology: In biological research, the compound is used to study enzyme inhibition and protein interactions. It is also employed in the development of enzyme inhibitors and probes for biochemical assays .
Medicine: It is investigated for its therapeutic properties, including its ability to inhibit specific enzymes and modulate biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of coatings, adhesives, and polymers .
Mécanisme D'action
The mechanism of action of TERT-BUTYL N-[3-(N-HYDROXYCARBAMIMIDOYL)PHENYL]CARBAMATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. This interaction can lead to the inhibition of enzyme-catalyzed reactions and the regulation of cellular processes .
Comparaison Avec Des Composés Similaires
- tert-Butyl [3-(hydroxymethyl)phenyl]carbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl N-(3-bromopropyl)carbamate
Uniqueness: TERT-BUTYL N-[3-(N-HYDROXYCARBAMIMIDOYL)PHENYL]CARBAMATE is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the N-hydroxycarbamimidoyl group allows for unique interactions with enzymes and receptors, making it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C12H17N3O3 |
|---|---|
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
tert-butyl N-[3-(N'-hydroxycarbamimidoyl)phenyl]carbamate |
InChI |
InChI=1S/C12H17N3O3/c1-12(2,3)18-11(16)14-9-6-4-5-8(7-9)10(13)15-17/h4-7,17H,1-3H3,(H2,13,15)(H,14,16) |
Clé InChI |
JNQPZLNSWMBXIH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=NO)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
